molecular formula C14H15FN2OS B2622328 (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one CAS No. 470675-00-4

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one

Cat. No. B2622328
CAS RN: 470675-00-4
M. Wt: 278.35
InChI Key: DIKUJUZSYCVGBC-GNMDZJRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one, also known as EF24, is a synthetic compound belonging to the thiazolidinone family. It was first synthesized in 2008 by researchers at the University of Kansas and has since gained attention for its potential medicinal properties. EF24 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for future therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one is not fully understood, but it is thought to act through multiple pathways. (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been shown to activate the Nrf2/ARE pathway, which plays a key role in regulating oxidative stress and inflammation. (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as Akt and mTOR.
Biochemical and Physiological Effects:
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been found to have a range of biochemical and physiological effects, depending on the specific application. In studies investigating its anti-inflammatory effects, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In studies investigating its anti-cancer effects, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been shown to induce apoptosis and inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell growth and survival, such as Akt and mTOR. In studies investigating its neuroprotective effects, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one is its relatively simple and cost-effective synthesis method, which makes it an attractive target for further research and development. (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has also been found to exhibit a range of therapeutic effects, making it a promising candidate for future therapeutic applications. However, one limitation of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one and its potential side effects.

Future Directions

There are several future directions for research on (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one. Another area of research could focus on the development of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one derivatives with improved solubility and bioavailability. In addition, more research is needed to fully understand the mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one and its potential side effects, which could inform the development of more targeted and effective therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one in humans.

Synthesis Methods

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate to form 4-fluorobenzylidene ethyl cyanoacetate. This compound is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is subsequently dehydrated to form (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one. The synthesis of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one is a relatively simple and cost-effective process, making it an attractive target for further research and development.

Scientific Research Applications

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has also been found to exhibit anti-cancer effects, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. In addition, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative disease.

properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-3-16-14-17(4-2)13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9-,16-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKUJUZSYCVGBC-JQZIOSGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)F)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)F)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one

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